molecular formula C10H9FO3 B13028192 3-Cyclopropoxy-4-fluorobenzoic acid

3-Cyclopropoxy-4-fluorobenzoic acid

Cat. No.: B13028192
M. Wt: 196.17 g/mol
InChI Key: QRALSLXLEAHCKY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO3 and a molar mass of 196.18 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group and a fluorine atom. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluorobenzoic acid can be achieved through various methods. One common approach involves the reaction of 3-hydroxy-4-fluorobenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Cyclopropoxy-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropoxy and fluorine groups can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-fluorobenzoic acid is unique due to the presence of both the cyclopropoxy and fluorine groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluorobenzoic acid

InChI

InChI=1S/C10H9FO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

QRALSLXLEAHCKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

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